
3-(3-bromopropyl)-1H-1,2,4-triazole hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromopropyl)-1H-1,2,4-triazole hydrobromide is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromopropyl)-1H-1,2,4-triazole hydrobromide typically involves the reaction of 1H-1,2,4-triazole with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromopropyl)-1H-1,2,4-triazole hydrobromide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The triazole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding triazole derivatives with different substituents.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyanato, and alkoxy derivatives of the triazole.
Oxidation: Oxidized triazole derivatives with various functional groups.
Reduction: Reduced triazole derivatives with different substituents.
Scientific Research Applications
3-(3-Bromopropyl)-1H-1,2,4-triazole hydrobromide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antifungal and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the preparation of functional materials such as polymers and coordination compounds.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 3-(3-bromopropyl)-1H-1,2,4-triazole hydrobromide involves its interaction with specific molecular targets. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The triazole ring can also interact with various biological receptors, modulating their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloropropyl)-1H-1,2,4-triazole hydrobromide
- 3-(3-Iodopropyl)-1H-1,2,4-triazole hydrobromide
- 3-(3-Fluoropropyl)-1H-1,2,4-triazole hydrobromide
Uniqueness
3-(3-Bromopropyl)-1H-1,2,4-triazole hydrobromide is unique due to its specific reactivity and the ability to form stable covalent bonds with nucleophiles. This makes it particularly useful in the synthesis of complex organic molecules and in medicinal chemistry for the development of enzyme inhibitors and receptor ligands.
Properties
CAS No. |
2792186-04-8 |
|---|---|
Molecular Formula |
C5H9Br2N3 |
Molecular Weight |
270.95 g/mol |
IUPAC Name |
5-(3-bromopropyl)-1H-1,2,4-triazole;hydrobromide |
InChI |
InChI=1S/C5H8BrN3.BrH/c6-3-1-2-5-7-4-8-9-5;/h4H,1-3H2,(H,7,8,9);1H |
InChI Key |
GHFSCFIXJAGLGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=N1)CCCBr.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


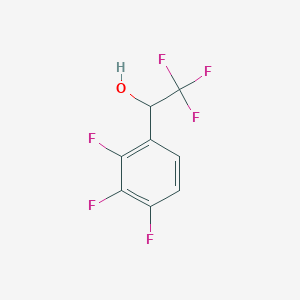
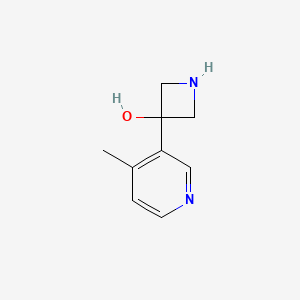

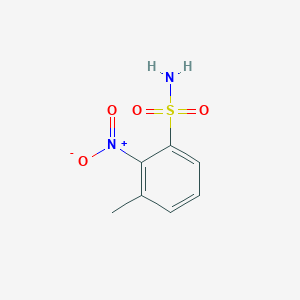
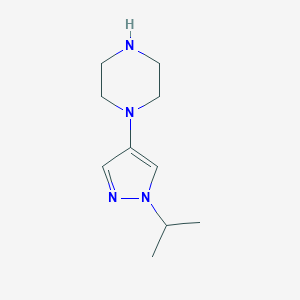
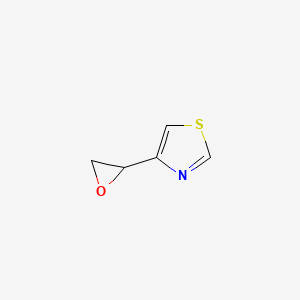

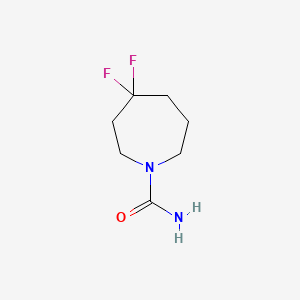
![[4,5'-Bithiazol]-2-amine](/img/structure/B13601855.png)
![5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonamide](/img/structure/B13601863.png)
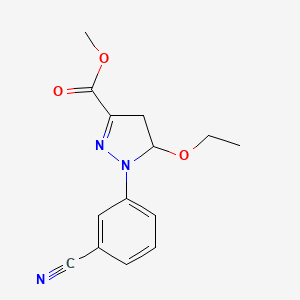

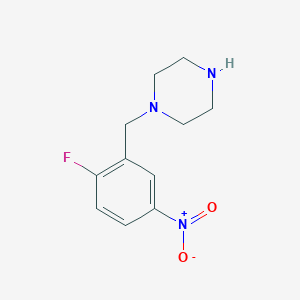
![1-[1-(3,5-Dichlorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13601880.png)
